molecular formula C24H32ClNO7 B15123774 3-Ethyl-5-methyl-4-(2-Chlorophenyl)-2-(2,2-diethoxy-ethoxymethyl)-6-Methyl-1,4-Dihydro-Pyridine-3,5-Didarboxylate

3-Ethyl-5-methyl-4-(2-Chlorophenyl)-2-(2,2-diethoxy-ethoxymethyl)-6-Methyl-1,4-Dihydro-Pyridine-3,5-Didarboxylate

カタログ番号: B15123774
分子量: 482.0 g/mol
InChIキー: KTMYEIQDGDJJPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Its structure features a 2-chlorophenyl group at position 4, ethoxycarbonyl and methoxycarbonyl esters at positions 3 and 5, and a 2,2-diethoxy-ethoxymethyl substituent at position 2. The dihydro-pyridine core is critical for redox activity and binding to L-type calcium channels . The compound’s aliases suggest structural similarities to Amlodipine Besylate, a clinically approved antihypertensive agent, but key differences in the ethoxymethyl side chain distinguish it from established drugs .

特性

分子式

C24H32ClNO7

分子量

482.0 g/mol

IUPAC名

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-(2,2-diethoxyethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H32ClNO7/c1-6-31-19(32-7-2)14-30-13-18-22(24(28)33-8-3)21(16-11-9-10-12-17(16)25)20(15(4)26-18)23(27)29-5/h9-12,19,21,26H,6-8,13-14H2,1-5H3

InChIキー

KTMYEIQDGDJJPE-UHFFFAOYSA-N

正規SMILES

CCOC(COCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)OCC

製品の起源

United States

生物活性

3-Ethyl-5-methyl-4-(2-chlorophenyl)-2-(2,2-diethoxy-ethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as the compound) is a complex organic molecule notable for its intricate structure and potential pharmacological applications. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Basic Information

  • Molecular Formula : C24H32ClNO7
  • Molecular Weight : 481.97 g/mol
  • CAS Number : 103094-30-0
  • Density : 1.18 g/cm³
  • Boiling Point : 553.08 °C at 760 mmHg

Structural Characteristics

The compound features a pyridine ring, which is significant in many bioactive molecules. It includes various functional groups such as esters and amines that contribute to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC24H32ClNO7
Molecular Weight481.97 g/mol
Density1.18 g/cm³
Boiling Point553.08 °C

Pharmacological Applications

The compound has been studied for its potential as a calcium channel blocker, similar to other dihydropyridine derivatives. Dihydropyridines are known for their ability to modulate calcium influx in vascular smooth muscle and cardiac cells, making them useful in treating hypertension and angina.

Key Findings:

  • Calcium Channel Blocking Activity : Research indicates that the compound exhibits significant calcium channel blocking effects, which can lead to vasodilation and decreased blood pressure.
  • Antioxidant Properties : The compound has shown potential antioxidant activity, which is beneficial in reducing oxidative stress-related damage in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, providing a therapeutic avenue for inflammatory diseases.

Case Studies

  • In Vitro Studies :
    • In a study examining the effects of various dihydropyridine derivatives on human vascular smooth muscle cells, the compound demonstrated an IC50 value comparable to established calcium channel blockers like amlodipine .
    • Another study highlighted its ability to inhibit the proliferation of certain cancer cell lines, indicating potential anticancer properties.
  • In Vivo Studies :
    • Animal models treated with the compound exhibited significant reductions in blood pressure without causing reflex tachycardia, a common side effect of other antihypertensive agents .
    • The compound was also evaluated for its neuroprotective effects in models of neurodegeneration, showing promise in mitigating neuronal cell death .

The biological activity of the compound is primarily attributed to its interaction with L-type calcium channels. By binding to these channels, it inhibits calcium influx into cells, leading to relaxation of vascular smooth muscle and reduced contractility of cardiac muscle.

類似化合物との比較

Comparison with Structurally Similar Compounds

Amlodipine Besylate

  • Structural Similarities : Both compounds share the 1,4-dihydropyridine core, 2-chlorophenyl group at position 4, and ester groups at positions 3 and 5.
  • Key Differences: Amlodipine Besylate incorporates a phthalimido-ethoxy side chain at position 2, whereas the target compound features a 2,2-diethoxy-ethoxymethyl group.

Olradipine (S-12967)

  • Structural Features: Olradipine (CAS 115972-78-6) has a 2,3-dichlorophenyl group at position 4 and a 2-(2-aminoethoxy)ethoxymethyl side chain.
  • Pharmacological Implications: The 2,3-dichlorophenyl substituent may enhance receptor affinity compared to the 2-chlorophenyl group in the target compound. The aminoethoxyethoxy side chain improves water solubility, which could translate to faster absorption in vivo compared to the more lipophilic diethoxy-ethoxymethyl group .

Compound C28H27ClN2O7 ()

  • Key Distinction: This analog replaces the diethoxy-ethoxymethyl group with a phthalimido-ethoxy substituent, mirroring Amlodipine’s side chain. The phthalimido group is known to resist enzymatic degradation, suggesting superior metabolic stability over the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents at Position 2 Phenyl Group at Position 4
Target Compound C₂₈H₃₂ClNO₈* 538.98 2,2-Diethoxy-ethoxymethyl 2-Chlorophenyl
Amlodipine Besylate C₂₀H₂₅ClN₂O₅·C₇H₇O₃S 567.05 (free base) Phthalimido-ethoxy 2-Chlorophenyl
Olradipine (S-12967) C₂₂H₂₆Cl₂N₂O₇ 486.13 2-(2-Aminoethoxy)ethoxymethyl 2,3-Dichlorophenyl
Compound C28H27ClN2O7 () C₂₈H₂₇ClN₂O₇ 538.98 Phthalimido-ethoxy 2-Chlorophenyl

*Note: The molecular formula for the target compound is inferred from aliases in and .

Research Findings and Implications

  • Substituent Effects on Lipophilicity: The diethoxy-ethoxymethyl group in the target compound increases logP compared to Olradipine’s aminoethoxyethoxy chain, suggesting prolonged half-life but reduced aqueous solubility .
  • Phenyl Group Impact: The 2-chlorophenyl group (target compound) is associated with vascular selectivity in DHPs, while 2,3-dichlorophenyl (Olradipine) may enhance potency but risks non-selectivity .

Q & A

Basic: What synthetic strategies are recommended for preparing this dihydropyridine derivative, and how can intermediates be characterized?

Methodological Answer:
The synthesis of dihydropyridine derivatives typically involves a Hantzsch-like cyclocondensation reaction. Key steps include:

  • Reagent Selection : Use substituted aldehydes (e.g., 2-chlorobenzaldehyde) and β-keto esters (e.g., ethyl acetoacetate) under acidic conditions .
  • Protecting Groups : The 2,2-diethoxy-ethoxymethyl group may require protection during synthesis to avoid side reactions. Ethoxy groups can be stabilized using anhydrous conditions .
  • Characterization : Intermediates should be analyzed via 1H^1H-NMR (e.g., confirming dihydropyridine ring protons at δ 4.5–5.5 ppm) and 13C^{13}C-NMR (carboxylate carbons at ~168–170 ppm). IR spectroscopy can verify ester C=O stretches (~1750 cm1^{-1}) .

Advanced: How can researchers resolve spectral data contradictions (e.g., unexpected splitting in 1H^1H1H-NMR) arising from stereochemical impurities?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers. Mobile phases like isopropyl alcohol/hexane (5:95) at 1.0 mL/min can achieve baseline separation (retention time ~7.5 min for similar dihydropyridines) .
  • Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening. For example, ethoxy groups may exhibit restricted rotation, causing splitting at lower temperatures .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, especially if the compound exhibits polymorphism (common in dihydropyridines) .

Basic: What analytical methods are critical for assessing purity and stability of this compound under storage conditions?

Methodological Answer:

  • HPLC-UV/ESI-MS : Monitor degradation products using a C18 column (mobile phase: acetonitrile/0.1% formic acid). Retention time and mass spectra (e.g., molecular ion at m/z 570.03 for related compounds) confirm identity .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Measure hydrolysis of ethoxy groups via 1H^1H-NMR (loss of δ 1.2–1.4 ppm triplet) .

Table 1 : Stability-Indicating Parameters

ConditionDegradation PathwayKey Analytical Marker
Acidic (0.1M HCl)Ester hydrolysisLoss of δ 4.2 ppm (ester -CH2_2-)
Oxidative (3% H2_2O2_2)Oxidation of dihydropyridine ringNew peak at m/z +16 (oxidation)

Advanced: How does structural modification (e.g., ethoxy vs. methyl substitution) impact calcium channel binding affinity in dihydropyridine analogs?

Methodological Answer:

  • Molecular Docking : Compare the compound’s 2,2-diethoxy-ethoxymethyl side chain with amlodipine’s aminoethoxy moiety. The ethoxy group may reduce steric hindrance, improving binding to L-type calcium channels .
  • Pharmacophore Mapping : Use QSAR models to correlate substituent electronegativity (e.g., Cl at 2-chlorophenyl) with vasodilatory activity. Chlorine’s meta effect enhances membrane partitioning .

Table 2 : Binding Affinity Comparison (Hypothetical Data)

Substituent (Position 2)IC50_{50} (nM)LogP
2,2-Diethoxy-ethoxymethyl15.23.8
Methyl48.72.1

Basic: What pharmacopeial standards apply to this compound when used as a reference impurity in drug development?

Methodological Answer:

  • USP Guidelines : The compound is classified as a "Related Compound B" in amlodipine monographs. Acceptance criteria: ≤0.3% by area normalization (HPLC) .
  • Sample Preparation : Dissolve in methanol (1 mg/mL) and filter (0.45 µm PTFE) to remove particulates. Use a validated method with resolution ≥2.0 from adjacent peaks .

Advanced: How can low synthetic yields (<40%) due to competing side reactions be mitigated?

Methodological Answer:

  • Solvent Optimization : Replace ethanol with toluene to reduce ester hydrolysis. Add molecular sieves (3Å) to scavenge water .
  • Catalysis : Use cerium(III) chloride to accelerate cyclocondensation. CeCl3_3·7H2_2O (10 mol%) increases yields to ~65% in dihydropyridine syntheses .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 30min at 100°C, minimizing decomposition pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。